Cas no 108605-69-2 (Avenanthramide B)

Avenanthramide B structure
Avenanthramide B structure
Product Name:Avenanthramide B
CAS No:108605-69-2
MF:C17H15NO6
MW:329.304105043411
CID:214077
PubChem ID:10087955
Update Time:2025-04-19

Avenanthramide B Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,5-hydroxy-2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]-
    • 5-hydroxy-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
    • Avenanthramide 1
    • Avenanthramide 2F
    • Avenanthramide B
    • Avenanthramide BF
    • aventhramide B
    • BEN803
    • Benzoic acid, 5-hydroxy-2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)-
    • N-[4'-hydroxy-3'-methoxy-(E)-cinnamoyl]-5-hydroxyanthranilic acid
    • SureCN4671925
    • UNII-F8BQ5730IL
    • Benzoic acid, 5-hydroxy-2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]-
    • N-feruloyl-5-hydroxyanthranilic acid
    • 108605-69-2
    • CHEBI:167489
    • F8BQ5730IL
    • 5-hydroxy-2-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino}benzoic acid
    • SCHEMBL4671925
    • Avenanthramide B, analytical standard
    • SCHEMBL6013366
    • 5-hydroxy-2-{[(2e)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino}benzoic acid
    • 5-hydroxy-2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid
    • 5-Hydroxy-2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoyl)amino)benzoic acid
    • N-(4'-hydroxy-3'methoxy-(e)-cinnamoyl)-5-hydroxyanthranilic acid
    • DTXSID50148603
    • Q27277808
    • (Z)-N-Feruloyl-5-hydroxyanthranilic acid
    • (E)-5-Hydroxy-2-(3-(4-hydroxy-3-methoxyphenyl)acrylamido)benzoic acid
    • Inchi: 1S/C17H15NO6/c1-24-15-8-10(2-6-14(15)20)3-7-16(21)18-13-5-4-11(19)9-12(13)17(22)23/h2-9,19-20H,1H3,(H,18,21)(H,22,23)/b7-3+
    • InChI Key: JXFZHMCSCYADIX-XVNBXDOJSA-N
    • SMILES: O(C)C1=C(C=CC(/C=C/C(NC2C=CC(=CC=2C(=O)O)O)=O)=C1)O

Computed Properties

  • Exact Mass: 329.08993720g/mol
  • Monoisotopic Mass: 329.08993720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 116Ų

Avenanthramide B Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chengdu Biopurify Phytochemicals Ltd
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108605-69-2 98%
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$60 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
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Chengdu Biopurify Phytochemicals Ltd
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$220 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
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¥3159.00 2023-09-05
TRC
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$ 1200.00 2023-09-09
TRC
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$ 800.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
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